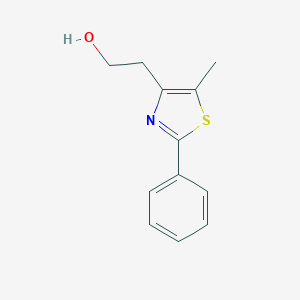

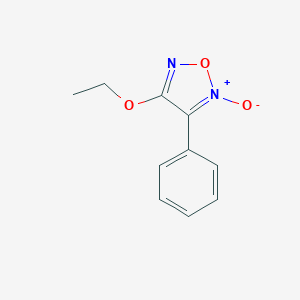

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the use of various catalysts to facilitate the formation of the thiazole ring. One common method for synthesizing thiazole derivatives includes the Hantzsch thiazole synthesis or modifications thereof, utilizing microwave-assisted techniques for efficiency and improved yields. For instance, derivatives similar to “2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol” might be synthesized by reacting suitable precursors such as bromoethanones with thioureas or thioamides under controlled conditions to form the thiazole core, followed by further functionalization steps to introduce specific substituents (Kamila et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Heterocycles

The chemistry of heterocyclic compounds is a key area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and dyes. The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives has been extensively studied, showcasing their value as building blocks for synthesizing a variety of heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, and more. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, important groups of benzodiazines, have been investigated for their potential in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Research highlights the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. These materials are promising for applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).

Pharmacological Applications

Thiazolidine derivatives, recognized for their rich pharmacological activities, are explored for therapeutic uses such as antimicrobial, anticancer, and antidiabetic agents. The structural versatility and low cost of synthesis make thiazolidinediones (TZDs) a focal point for medicinal chemists in developing lead molecules against various clinical disorders. The review covers recent developments of TZD derivatives and discusses the importance of substitutions at N-3 and C-5 positions for enhancing biological activities (Singh et al., 2022).

Materials Science

In the domain of materials science, the study of plastic scintillators based on polymethyl methacrylate with various luminescent dyes has demonstrated the potential for improving scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This research underscores the versatility of certain luminescent activators and wavelength shifters for enhancing the performance of these materials (Salimgareeva & Kolesov, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWWGOVVMHFOKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374989 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

CAS RN |

175136-30-8 |

Source

|

| Record name | 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid](/img/structure/B71453.png)

![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)

![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)